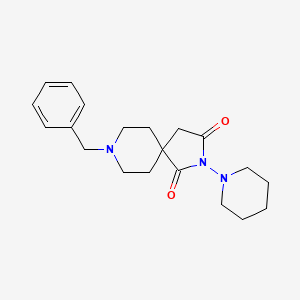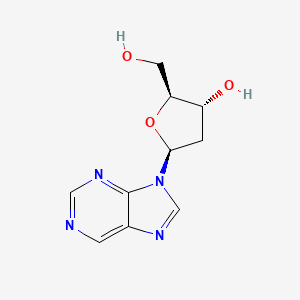![molecular formula C23H20Cl2N4O2 B14082389 2-[(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B14082389.png)
2-[(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile is a complex organic compound with a molecular formula of C23H20Cl2N4O2 and a molecular weight of 455.3365 . This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a benzylidene hydrazino group, and a methoxymethyl group attached to a nicotinonitrile core.
准备方法
The synthesis of 2-(2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile involves multiple steps. The starting materials typically include 3,4-dichlorobenzyl alcohol, 4-hydroxybenzaldehyde, and nicotinonitrile derivatives. The synthetic route generally involves the following steps:
Formation of 3,4-dichlorobenzyl ether: This is achieved by reacting 3,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a suitable base.
Condensation reaction: The resulting product is then subjected to a condensation reaction with hydrazine hydrate to form the hydrazone derivative.
化学反应分析
2-(2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学研究应用
2-(2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-(2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
相似化合物的比较
2-(2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile can be compared with similar compounds such as:
2-[(2E)-2-{4-[(3,4-Dichlorobenzyl)oxy]benzylidene}hydrazino]-4,5-diphenyl-1,3-thiazole: This compound has a similar dichlorobenzyl group but differs in its core structure, which is a thiazole ring instead of a nicotinonitrile core.
2-(2-{2-[(2,4-Dichlorobenzyl)oxy]benzylidene}hydrazino)-4-(methoxymethyl)-6-methylnicotinonitrile: This compound is structurally similar but may have different substituents or functional groups that affect its chemical and biological properties.
属性
分子式 |
C23H20Cl2N4O2 |
|---|---|
分子量 |
455.3 g/mol |
IUPAC 名称 |
2-[(2E)-2-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H20Cl2N4O2/c1-15-9-18(14-30-2)20(11-26)23(28-15)29-27-12-16-3-6-19(7-4-16)31-13-17-5-8-21(24)22(25)10-17/h3-10,12H,13-14H2,1-2H3,(H,28,29)/b27-12+ |
InChI 键 |
DAGMCISDYKYSIO-KKMKTNMSSA-N |
手性 SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C#N)COC |
规范 SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C#N)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B14082307.png)
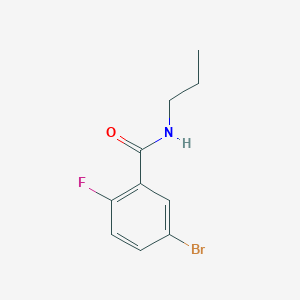
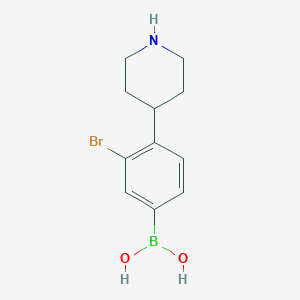
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
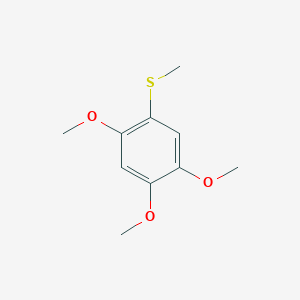
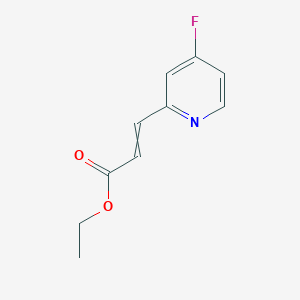
![acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[2-[(3R)-3-hydroxy-1-[[(2S)-1-(4-hydroxyphenyl)-3,4-dioxopentan-2-yl]amino]-1-oxobutan-2-yl]hydrazinyl]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B14082341.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082348.png)
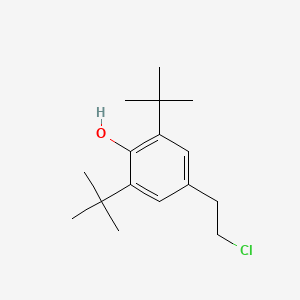
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082354.png)
